molecular formula C22H32O4 B1251050 Actinofuranone B

Actinofuranone B

Cat. No. B1251050
M. Wt: 360.5 g/mol
InChI Key: XRIPEGMJVMSEPF-MDLSLLCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinofuranone B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Isolation and Characterization

Actinofuranone B is a polyketide isolated from the marine-derived Streptomyces strain CNQ766. Its structure was elucidated using NMR and other spectroscopic data, and its stereochemistry was determined through NOE data analysis and the Mosher's method (Cho et al., 2006).

Cytotoxicity Studies

Although Actinofuranone B specifically was not highlighted for cytotoxicity, closely related compounds like Actinofuranone C have been studied for their cytotoxic properties against cancer cells, such as the murine B16 melanoma cell line (Yang et al., 2019).

Bioactive Metabolites from Actinomycetes

Actinofuranones, as part of a larger group of metabolites produced by actinomycetes, have been studied for their diverse biological activities. This research is part of a broader exploration into the therapeutic applications of actinobacteria and their role in bioremediation and ecological balance (Singh & Dubey, 2018).

Anti-Inflammatory Effects

Actinofuranones D-I, isolated from Streptomyces gramineus, were studied for their anti-inflammatory effects. These compounds showed the ability to inhibit nitric oxide production and reduce proinflammatory cytokines in macrophage cells, suggesting potential anti-inflammatory applications (Ma et al., 2018).

properties

Product Name

Actinofuranone B

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

2-hydroxy-5-[(1E,5E,7E,9R,10R,11E)-10-hydroxy-5,9,11-trimethyltrideca-1,5,7,11-tetraenyl]-2,4-dimethylfuran-3-one

InChI

InChI=1S/C22H32O4/c1-7-16(3)20(23)17(4)13-10-12-15(2)11-8-9-14-19-18(5)21(24)22(6,25)26-19/h7,9-10,12-14,17,20,23,25H,8,11H2,1-6H3/b13-10+,14-9+,15-12+,16-7+/t17-,20+,22?/m1/s1

InChI Key

XRIPEGMJVMSEPF-MDLSLLCYSA-N

Isomeric SMILES

C/C=C(\C)/[C@@H]([C@H](C)/C=C/C=C(\C)/CC/C=C/C1=C(C(=O)C(O1)(C)O)C)O

Canonical SMILES

CC=C(C)C(C(C)C=CC=C(C)CCC=CC1=C(C(=O)C(O1)(C)O)C)O

synonyms

actinofuranone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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